N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide
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Overview
Description
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is an organic compound featuring a boronic acid derivative and an amide functional group
Synthetic Routes and Reaction Conditions:
Miyaura Borylation Reaction: This method involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under an inert atmosphere at elevated temperatures.
Amidation Reaction: The resulting boronic acid derivative can then undergo amidation with propionic acid or its derivatives to form the target compound. This reaction is often carried out using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and optimized reaction conditions are employed to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.
Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of diaryl derivatives acting asFLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
It’s known that similar compounds can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that similar compounds can be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . This suggests that the compound might be involved in the regulation of biochemical pathways related to these reactions.
Result of Action
It’s known that similar compounds can be used in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates , suggesting that the compound might have a role in the formation of these structures.
Action Environment
It’s known that the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release , suggesting that environmental factors might play a role in the compound’s action.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biologically active compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in studying carbohydrate-protein interactions.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including polymers and agrochemicals.
Comparison with Similar Compounds
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
Uniqueness: N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is unique due to its specific combination of a boronic acid group and a propionamide moiety
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGMWIOQGSQJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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